molecular formula C8H18Cl2N2O3 B2571061 2-Amino-4-morpholinobutanoic acid CAS No. 770684-35-0

2-Amino-4-morpholinobutanoic acid

Cat. No.: B2571061
CAS No.: 770684-35-0
M. Wt: 261.14
InChI Key: MVVVWEQOWCKOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-morpholinobutanoic acid” is a compound that falls under the category of Pharmaceutical Analytical Impurities (PAI) . It is produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . These products are for test and assay use only .

Scientific Research Applications

Assay of D-Amino Acid Oxidase Activity

  • Study: "Utilization of Kynurenic Acid Produced from D-kynurenine in an in Vitro Assay of D-Amino Acid Oxidase Activity" by Ziyu Song et al. (2010).
  • Application: This study used D-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid (D-kynurenine) to assay D-amino acid oxidase (DAAO) activity, converting it enzymatically to kynurenic acid, useful in assessing DAAO activity in a fluorescent-based assay. The study provides insight into the enzymatic activity and potential inhibitor analysis of DAAO (Song et al., 2010).

Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor

  • Study: "An efficient chiral moderator prepared from inexpensive (+)-3-carene: synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963" by G. Kauffman et al. (2000).
  • Application: This research discusses the synthesis of the beta-amino alcohol 4 beta-morpholinocaran-3 alpha-ol, which serves as a chiral moderator for synthesizing the HIV-1 non-nucleoside reverse transcriptase inhibitor, DPC 963 (Kauffman et al., 2000).

Synthesis of Optically Active 2,5-Morpholinediones

  • Study: "Aminolysis of α‐hydroxy acid esters with α‐amino acid salts; first step in the synthesis of optically active 2,5‐morpholinediones" by V. Joerres et al. (1998).
  • Application: This research outlines the process of preparing optically active 2,5-morpholinediones from optically active α-amino acids and α-hydroxy esters. These morpholinediones are precursors for the preparation of poly(depsipeptides) and copolymers (Joerres et al., 1998).

Synthesis of Bridged Bicyclic Morpholine Amino Acids

  • Study: "Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry" by Buyu Kou et al. (2017).
  • Application: This paper demonstrates the efficient synthesis of novel morpholine amino acids, which could act as compact modules in medicinal chemistry to modulate drug candidates' physicochemical and pharmacokinetic properties (Kou et al., 2017).

Synthesis of Thrombin Inhibitors

  • Study: "Synthesis and SAR of thrombin inhibitors incorporating a novel 4-amino-morpholinone sscaffold: analysis of X-ray crystal structure of enzyme inhibitor complex" by J. Nilsson et al. (2003).
  • Application: This study involves using a 4-amino-2-carboxymethyl-3-morpholinone motif derived from malic acid to mimic specific amino acids in the synthesis of thrombin inhibitors. These inhibitors probe the inhibitor binding site of alpha-thrombin, contributing to our understanding of thrombin's role in blood coagulation (Nilsson et al., 2003).

Biochemical Analysis

Biochemical Properties

The role of 2-Amino-4-morpholinobutanoic acid in biochemical reactions is not well-documented in the literature. As an amino acid derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the morpholinobutanoic acid moiety of the compound .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms need to be confirmed through rigorous scientific investigation.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Properties

IUPAC Name

2-amino-4-morpholin-4-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c9-7(8(11)12)1-2-10-3-5-13-6-4-10/h7H,1-6,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSDVFIYMCKDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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